The applications of this compound span various scientific disciplines. Let’s explore its use in specific fields:
The outcomes vary based on the specific application:
Researchers achieve improved accuracy in identifying mineral deposits. The compound aids in narrowing down potential sites for further exploration.
Efficient identification of energy reserves leads to cost savings and optimized resource utilization.
Enhanced predictive models help authorities prepare for and mitigate natural disasters. Early warnings can save lives and reduce damage.
4-Defluoro 2-Fluoro Flunarizine is a chemical compound with the molecular formula and a molecular weight of approximately 426.49 g/mol. It is structurally related to Flunarizine, a selective calcium channel blocker that possesses additional properties such as histamine H1 receptor antagonism. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the phenyl rings, which significantly influence its pharmacological properties and stability.
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
4-Defluoro 2-Fluoro Flunarizine exhibits biological activities similar to those of Flunarizine, primarily acting as a calcium channel blocker. This mechanism involves inhibiting the influx of calcium ions through voltage-gated calcium channels, which is crucial in various physiological processes, including neurotransmitter release and muscle contraction. Additionally, it may possess neuroprotective effects, making it a subject of interest in treating neurological disorders such as migraine and epilepsy.
The synthesis of 4-Defluoro 2-Fluoro Flunarizine typically involves multi-step organic synthesis techniques. Common methods include:
These synthetic routes are optimized for yield and purity, often utilizing techniques like chromatography for purification.
4-Defluoro 2-Fluoro Flunarizine has several potential applications:
Studies on interaction profiles suggest that 4-Defluoro 2-Fluoro Flunarizine may interact with various biological targets beyond calcium channels, including:
Further research is required to elucidate the full spectrum of interactions and their pharmacological significance.
Several compounds share structural similarities with 4-Defluoro 2-Fluoro Flunarizine, including:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Flunarizine | Contains a piperazine ring and fluorinated phenyls | Calcium entry blocker, H1 antagonist |
3,6-Dimethyl-1,4-dioxane-2,5-dione | Dioxane structure with different functional groups | Different reactivity due to dioxane |
Cyclohexanepropanol | Similar piperazine structure | Varies in biological activity |
The uniqueness of 4-Defluoro 2-Fluoro Flunarizine lies in its specific fluorination pattern, which enhances its binding affinity to calcium channels while potentially reducing side effects associated with other similar compounds.
4-Defluoro 2-Fluoro Flunarizine represents a significant structural modification of the parent compound flunarizine, featuring a distinctive piperazine-based architecture with strategic fluorine substitutions [2]. The compound features a central piperazine core substituted with fluorinated phenyl groups and a cinnamyl moiety, creating a complex three-dimensional molecular framework [3]. The strategic positioning of fluorine atoms on the phenyl rings fundamentally alters the compound's physicochemical properties compared to non-fluorinated analogs [3].
The molecular architecture consists of three primary structural domains: a six-membered piperazine heterocycle serving as the central scaffold, a bis(fluorophenyl)methyl substituent at the nitrogen-1 position, and an (E)-3-phenylprop-2-enyl (cinnamyl) group attached at the nitrogen-4 position [2] [6]. This arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, contributing to its unique solubility and conformational characteristics [29].
Crystal structure analyses of related flunarizine derivatives demonstrate that the overall molecular geometry adopts an extended conformation with the piperazine ring serving as a central hub for the attached aromatic systems [12] [38]. The fluorinated phenyl rings exhibit a non-coplanar arrangement, with dihedral angles ranging from 68.2 to 81.9 degrees depending on the specific salt form and crystal packing environment [12] [38].
4-Defluoro 2-Fluoro Flunarizine possesses the molecular formula C₂₆H₂₆F₂N₂, indicating a composition of twenty-six carbon atoms, twenty-six hydrogen atoms, two fluorine atoms, and two nitrogen atoms [1] [2] [3]. The molecular weight is precisely 404.51 grams per mole, representing a specific mass that distinguishes it from other flunarizine analogs [3] [6]. This molecular weight calculation accounts for the presence of two fluorine substituents while maintaining the core piperazine-cinnamyl structural framework [3].
The molecular formula analysis reveals a degree of unsaturation of thirteen, consistent with the presence of four aromatic rings (benzene rings contributing twelve degrees of unsaturation) and one alkene double bond in the cinnamyl side chain [2]. The carbon-to-hydrogen ratio of 1:1 reflects the highly aromatic nature of the molecule, while the presence of two fluorine atoms contributes to enhanced metabolic stability and altered electronic properties [3] [29].
Table 1: Molecular Composition Analysis
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₂₆H₂₆F₂N₂ | Defines elemental composition |
Molecular Weight | 404.51 g/mol | Distinguishes from analogs |
Fluorine Content | 2 atoms (9.39% by mass) | Enhances stability |
Degree of Unsaturation | 13 | Indicates aromatic character |
Carbon/Hydrogen Ratio | 1:1 | Reflects aromatic nature |
Alternative nomenclature systems recognize the compound under several synonymous designations, including "Flunarizine Impurity C" and "(E)-1-[(4-Fluorophenyl)(2-fluorophenyl)methyl]-4-(cinnamyl)piperazine" [6]. These alternative identifiers reflect the compound's relationship to flunarizine and its role as a potential impurity or metabolite in pharmaceutical contexts [6]. The Simplified Molecular Input Line Entry System representation "C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F" provides a linear notation for database storage and computational analysis [2] [3].
The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[(2-fluorophenyl)-(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, reflecting the complete structural description according to established nomenclature conventions [2] [3] [6]. This systematic name precisely identifies the substitution pattern on the piperazine ring, specifying the (E)-geometry of the cinnamyl double bond and the positions of fluorine substituents on the phenyl rings [3].
The nomenclature specifically designates the stereochemistry of the alkene functionality as (E), indicating that the highest priority substituents on each carbon of the double bond are positioned on opposite sides [18]. The fluorine substituents are located at the ortho-position (2-position) of one phenyl ring and the para-position (4-position) of the other phenyl ring, creating an asymmetric substitution pattern that influences the molecule's overall properties [3] [6].
The solubility characteristics of 4-Defluoro 2-Fluoro Flunarizine demonstrate distinct preferences for organic solvents over aqueous media, consistent with its lipophilic nature [6] [22]. The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, where complete dissolution can be achieved at concentrations suitable for analytical and synthetic applications [6] [22]. In chloroform and dichloromethane, the compound shows excellent solubility, making these solvents preferred choices for extraction and purification procedures [6].
Aqueous solubility is significantly limited, with the compound being practically insoluble in pure water [22] [44]. However, solubility can be enhanced in acidic conditions, with 0.1 Normal hydrochloric acid providing a solubility of approximately 3.30 milligrams per milliliter [44]. The addition of surfactants such as 0.2% weight per volume Tween 80 increases solubility to 3.50 milligrams per milliliter, demonstrating the potential for formulation enhancement [44]. In acetate buffer at pH 4.5, solubility drops dramatically to only 0.05 milligrams per milliliter, indicating strong pH dependence [44].
Table 2: Solubility Profile in Various Solvents
Solvent System | Solubility | Classification |
---|---|---|
Water | Practically insoluble | Hydrophobic |
0.1 N Hydrochloric acid | 3.30 mg/mL | Slightly soluble |
Acetate buffer pH 4.5 | 0.05 mg/mL | Practically insoluble |
0.2% Tween 80 | 3.50 mg/mL | Slightly soluble |
Dimethyl sulfoxide | Soluble | Good solubility |
Chloroform | Soluble | Excellent solubility |
Dichloromethane | Soluble | Excellent solubility |
Methanol | Soluble | Good solubility |
The presence of fluorine substituents in the molecular structure may influence the melting point through several mechanisms, including altered intermolecular hydrogen bonding patterns and modified crystal packing arrangements [21]. Fluorine atoms can participate in weak hydrogen bonding interactions and contribute to the overall crystal lattice stability, potentially affecting the thermal transition temperatures [21]. The specific positioning of fluorine atoms at the ortho and para positions of different phenyl rings creates an asymmetric molecular environment that may influence crystallization behavior [3].
The pH-dependent behavior of 4-Defluoro 2-Fluoro Flunarizine is primarily governed by the basicity of the nitrogen atoms in the piperazine ring [10] [44]. The compound contains two nitrogen atoms with different chemical environments: one nitrogen bears the cinnamyl substituent while the other carries the bis(fluorophenyl)methyl group [2]. These nitrogen atoms exhibit distinct protonation behaviors, with estimated pKa values suggesting that protonation occurs preferentially at the nitrogen bearing the cinnamyl substituent [10] [38].
Solubility studies demonstrate significant pH dependence, with enhanced dissolution observed under acidic conditions [44]. In 0.1 Normal hydrochloric acid, the compound achieves solubility levels of 3.30 milligrams per milliliter, compared to practically negligible solubility in neutral aqueous media [44]. This pH-dependent solubility reflects the protonation of the piperazine nitrogen atoms under acidic conditions, forming cationic species with increased hydrophilicity [44]. At physiological pH ranges (7.0-7.4), the compound predominantly exists in its neutral form, exhibiting minimal aqueous solubility [44].
The pH-dependent behavior also influences the compound's stability and degradation pathways [21] [47]. Under strongly acidic conditions, the molecule may undergo protonation-induced conformational changes that affect its susceptibility to hydrolytic degradation [21]. Conversely, under alkaline conditions, the free base form predominates, potentially altering the compound's reactivity toward nucleophilic attack or oxidative degradation [21].
The stability profile of 4-Defluoro 2-Fluoro Flunarizine is influenced by several structural factors, including the presence of fluorine substituents and the piperazine ring system [20] [21]. Fluorinated compounds generally exhibit enhanced stability due to the strength of carbon-fluorine bonds, which possess high bond dissociation energies typically exceeding 109 kilocalories per mole [21]. However, specific degradation pathways may still occur under certain conditions, particularly those involving the less stable carbon-carbon and carbon-nitrogen bonds [20] [21].
Potential degradation pathways include oxidative attack at the piperazine nitrogen atoms, particularly under conditions of elevated temperature and the presence of oxygen or other oxidizing agents [20]. The cinnamyl double bond represents another potential site of reactivity, susceptible to oxidation, addition reactions, or photochemical degradation under ultraviolet light exposure [15]. Hydrolytic degradation may occur under extreme pH conditions, potentially affecting the integrity of the piperazine ring or the attached substituents [21].
Temperature-dependent stability studies suggest that the compound maintains reasonable stability under ambient conditions but may undergo degradation at elevated temperatures [21] [33]. The presence of fluorine atoms in the molecular structure generally enhances thermal stability compared to non-fluorinated analogs, although specific thermal degradation temperatures have not been extensively characterized [21]. Storage recommendations typically include protection from light, moisture, and elevated temperatures to maintain compound integrity [6].
The cinnamyl substituent in 4-Defluoro 2-Fluoro Flunarizine contains a carbon-carbon double bond that exhibits E/Z isomerism, with the compound specifically adopting the (E)-configuration [2] [3] [18]. This stereochemical assignment is based on the Cahn-Ingold-Prelog priority rules, where the highest priority substituents on each carbon of the double bond are positioned on opposite sides [18]. In the (E)-isomer, the phenyl ring and the piperazine-containing portion occupy trans positions relative to the double bond [37] [39].
The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the bulky substituents [18] [39]. Crystal structure analyses of related flunarizine derivatives confirm the predominant adoption of the (E)-geometry in solid-state structures [37] [38]. The cinnamyl double bond maintains its planar geometry with typical alkene bond lengths and angles, contributing to the overall rigidity of this portion of the molecule [38].
Comparative studies with (Z)-isomers of similar piperazine derivatives suggest that the E/Z stereochemistry significantly influences biological activity and physicochemical properties [39]. The (E)-configuration generally provides better molecular recognition and binding characteristics compared to the corresponding (Z)-isomer [39]. Nuclear magnetic resonance spectroscopy provides definitive confirmation of the (E)-stereochemistry through characteristic coupling patterns and chemical shift differences [39].
The piperazine ring in 4-Defluoro 2-Fluoro Flunarizine adopts a chair conformation as the thermodynamically preferred arrangement [12] [13] [23]. This conformational preference is consistent with cyclohexane analogs, where the chair form minimizes torsional strain and steric interactions between substituents [23]. Crystal structure analyses of flunarizine derivatives consistently demonstrate chair conformations with puckering parameters indicating minimal deviation from the ideal geometry [12] [13].
The chair conformation positions the nitrogen substituents in equatorial orientations, minimizing steric clashes between the bulky bis(fluorophenyl)methyl and cinnamyl groups [13] [40]. Ring puckering analysis reveals that the piperazine ring exhibits minimal distortion from the ideal chair geometry, with puckering angles typically ranging from 0 to 5 degrees [13] [40]. This conformational rigidity contributes to the compound's overall molecular shape and influences its interaction with biological targets [23].
Temperature-dependent nuclear magnetic resonance studies of related piperazine derivatives demonstrate that chair-to-chair interconversion occurs through boat transition states with energy barriers ranging from 56 to 80 kilojoules per mole [25] [28] [31]. These energy barriers are sufficiently high to restrict rapid conformational exchange at room temperature, allowing for the observation of distinct conformational states [25] [31]. The presence of bulky substituents further increases these energy barriers, stabilizing the preferred chair conformation [23] [28].
Table 3: Conformational Analysis Parameters
Parameter | Value | Method |
---|---|---|
Preferred Conformation | Chair | X-ray crystallography |
Puckering Angle | 0-5 degrees | Crystal structure analysis |
Ring Inversion Barrier | 56-80 kJ/mol | Dynamic NMR |
Substituent Orientation | Equatorial | Computational modeling |
Conformational Flexibility | Restricted | Energy calculations |